Iopamidol Impurity K

Overview

Description

Mechanism of Action

Target of Action

Iopamidol Impurity K, like Iopamidol, is likely to be used as a contrast agent in medical imaging . The primary targets of such agents are typically the blood vessels and other non-bony tissues that need to be visualized during radiologic examinations .

Mode of Action

Iopamidol contains iodine, a substance that absorbs X-rays . When administered, it enhances the contrast in the images, allowing for a clearer distinction between the target tissues and the surrounding areas .

Pharmacokinetics

After administration, it is primarily eliminated through the kidneys, with about 90% or more of the dose recovered in the urine within one day .

Result of Action

The primary result of the action of this compound is likely to be enhanced visualization of the target tissues during radiologic examinations . This can aid in the diagnosis and monitoring of various medical conditions.

Action Environment

The action of this compound, like other contrast agents, can be influenced by various environmental factors. These may include the patient’s hydration status, kidney function, and the specific imaging technique used

Preparation Methods

The synthesis of Iopamidol Impurity K involves several steps starting from 5-amino-1,3-benzenedicarboxylic acid . The process includes iodination, chlorination, and amidation reactions. The iodination step uses iodine monochloride in hydrochloric acid, followed by chlorination with thionyl chloride to form an acyl chloride intermediate . This intermediate is then reacted with (S)-2-acetoxypropanoyl chloride in N,N-dimethylacetamide, and finally amidated with 2-amino-1,3-propanediol . The industrial production methods for this compound are similar to those used for Iopamidol, with modifications to isolate and purify the impurity .

Chemical Reactions Analysis

Iopamidol Impurity K undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the iodine atoms, leading to the formation of different derivatives.

Common reagents used in these reactions include iodine monochloride, thionyl chloride, and (S)-2-acetoxypropanoyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Iopamidol Impurity K has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Iopamidol.

Biology: It is studied for its potential biological effects and interactions with biological molecules.

Industry: It is used in the pharmaceutical industry to monitor and control the quality of Iopamidol production.

Comparison with Similar Compounds

Iopamidol Impurity K can be compared with other impurities and related compounds such as:

Iopamidol Impurity A: 5-Amino-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.

Iopamidol Impurity H: 4-Chloro-N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-[(2S)-2-hydroxypropanoyl]amino-2,6-diiodobenzene-1,3-dicarboxamide.

Iohexol Impurity A: A related compound used in similar imaging applications.

This compound is unique due to its specific structure and the presence of two iodine atoms, which differentiates it from other impurities and related compounds .

Biological Activity

Iopamidol Impurity K is a notable compound associated with the radiopaque contrast agent iopamidol, primarily used in medical imaging. Understanding its biological activity is essential for assessing its safety and efficacy in clinical applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, potential health effects, and relevant case studies.

Overview of this compound

Iopamidol (CAS No. 60166-93-0) is a non-ionic iodinated contrast agent used in various imaging procedures, such as CT scans. This compound (CAS No. 1788899-70-6) is one of its impurities, and while it shares some properties with iopamidol, its specific biological effects require further investigation.

| Property | Value |

|---|---|

| Molecular Formula | C17H23I2N3O8 |

| Molecular Weight | 651.2 g/mol |

| CAS Number | 1788899-70-6 |

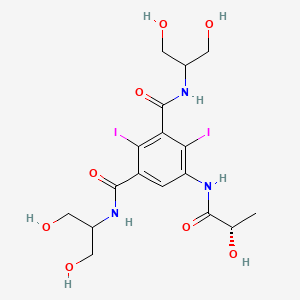

| Structure | Structure |

This compound functions similarly to iopamidol by enhancing the visibility of tissues during radiological examinations due to its iodine content, which absorbs X-rays effectively. The primary mechanism involves:

- Radiopacity : The iodine atoms in the compound absorb X-rays, allowing for clearer imaging of soft tissues.

- Pharmacokinetics : After administration, it is predominantly eliminated through the kidneys, with approximately 90% excreted within 24 hours.

Mutagenicity and Toxicity

Research indicates that while iodinated contrast media (ICM), including iopamidol, are generally considered non-mutagenic, certain conditions can lead to the formation of toxic disinfection by-products (DBPs) when chlorinated . Specifically:

- Chlorination Studies : In studies assessing chlorination of source water containing ICM, including iopamidol, new genotoxic compounds were identified. Notably, this compound was implicated in increasing levels of harmful DBPs such as iodoacetonitrile, which has shown cytotoxic effects on mammalian cells .

- DNA Damage : Experimental evidence suggests that exposure to Iopamidol can induce DNA damage in cell lines (e.g., CHO cells), particularly under chlorination conditions .

Case Studies

- Environmental Impact : A study conducted in Minnesota found that iopamidol was detected in a significant percentage of surface waters sampled. While iopamidol itself was not deemed toxic, it raised concerns regarding the formation of toxic DBPs upon chlorination .

- Clinical Observations : Clinical data indicate that while short-term exposure during imaging procedures is generally safe, potential side effects include nausea and vomiting if high doses are administered or if there is an allergic reaction to iodine .

Research Findings

Recent studies have provided insights into the behavior and implications of this compound:

- Chemical Reactions : this compound can undergo various chemical reactions such as oxidation and substitution reactions under specific conditions, which may affect its stability and biological interactions .

- Quality Control : The pharmaceutical industry emphasizes strict quality control measures to minimize impurities like this compound in medical formulations to ensure patient safety during imaging procedures .

Properties

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWRVEFHNJBLCU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23I2N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788899-70-6 | |

| Record name | N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788899706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N3-BIS(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4-DIIODOISOPHTHALAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN3UM7MZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.